molecular formula C9H9FN4O B13198836 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one

1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13198836
M. Wt: 208.19 g/mol
InChI Key: WTHNMRODNLSYOK-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. The compound features a pyrazolone core substituted with an aminopyridine and a fluorine atom, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the cyclization of appropriate hydrazine derivatives with β-keto esters under acidic or basic conditions.

    Substitution Reactions:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include:

    Catalytic Hydrogenation: To reduce any nitro groups to amines.

    Nucleophilic Substitution: Using cost-effective and scalable reagents.

    Purification: Techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenated intermediates and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation Products: N-oxides or hydroxylated derivatives.

    Reduction Products: Amines or reduced pyrazolone derivatives.

    Substitution Products: Various substituted pyrazolones depending on the reagents used.

Scientific Research Applications

1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in diseases such as cancer or inflammation.

    Material Science: Its unique chemical properties make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological pathways.

    Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

  • 6-Aminopyridin-3-ylboronic acid
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
  • 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2)

Comparison: 1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of a pyrazolone core with an aminopyridine and a fluorine atom. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Biological Activity

1-(6-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C9H9FN4O
  • Molecular Weight : 196.19 g/mol

The presence of the aminopyridine and pyrazolone moieties suggests potential interactions with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds derived from pyrazolone structures have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of similar compounds, this compound exhibited notable activity against liver cancer (HEPG2) and breast cancer (MCF7) cell lines, with IC50 values indicating potent efficacy.

CompoundCell LineIC50 (nM)
This compoundHEPG2399
This compoundMCF7580

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells through the activation of caspase pathways. The presence of the fluorine atom in the structure may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

Research has also indicated that pyrazole derivatives possess antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains and fungi. This antimicrobial activity is thought to arise from their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

Study on Cytotoxicity

In a comprehensive study conducted by Ezz El-Arab et al., several pyrazole derivatives were synthesized and evaluated for their cytotoxicity using the Brine-Shrimp Lethality Assay. Among these derivatives, this compound demonstrated significant cytotoxic activity across multiple cancer cell lines. The study concluded that modifications in the substituents on the pyrazole ring could lead to enhanced biological activity.

Antifungal Activity

Another investigation focused on the antifungal properties of pyrazole derivatives found that certain compounds exhibited substantial antifungal activity against Candida species. The study suggested that structural variations could influence efficacy against specific fungal pathogens.

Properties

Molecular Formula

C9H9FN4O

Molecular Weight

208.19 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)-4-fluoro-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C9H9FN4O/c1-5-8(10)9(15)14(13-5)6-2-3-7(11)12-4-6/h2-4,8H,1H3,(H2,11,12)

InChI Key

WTHNMRODNLSYOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1F)C2=CN=C(C=C2)N

Origin of Product

United States

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